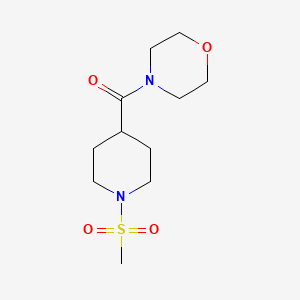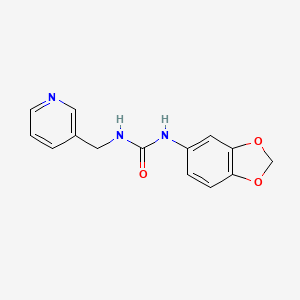
N-(1,3-BENZODIOXOL-5-YL)-N'-(3-PYRIDYLMETHYL)UREA
Übersicht
Beschreibung
N-(1,3-BENZODIOXOL-5-YL)-N'-(3-PYRIDYLMETHYL)UREA is an organic compound that features a benzodioxole ring and a pyridine ring connected through a urea linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N'-(3-PYRIDYLMETHYL)UREA typically involves the reaction of 1,3-benzodioxole derivatives with pyridine derivatives under specific conditions. A common method might include:
Step 1: Formation of the benzodioxole intermediate through cyclization reactions.
Step 2: Reaction of the benzodioxole intermediate with an isocyanate derivative to form the urea linkage.
Step 3: Coupling of the urea intermediate with a pyridine derivative under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
- Use of catalysts to enhance reaction rates.
- Optimization of temperature and pressure conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-BENZODIOXOL-5-YL)-N'-(3-PYRIDYLMETHYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: The benzodioxole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N'-(3-PYRIDYLMETHYL)UREA would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-(2-pyridinylmethyl)urea
- 1-(1,3-Benzodioxol-5-yl)-3-(4-pyridinylmethyl)urea
- 1-(1,3-Benzodioxol-5-yl)-3-(3-pyridinylethyl)urea
Uniqueness
N-(1,3-BENZODIOXOL-5-YL)-N'-(3-PYRIDYLMETHYL)UREA is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H13N3O3 |
|---|---|
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C14H13N3O3/c18-14(16-8-10-2-1-5-15-7-10)17-11-3-4-12-13(6-11)20-9-19-12/h1-7H,8-9H2,(H2,16,17,18) |
InChI-Schlüssel |
LKCPHXVUBWSZRD-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CN=CC=C3 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CN=CC=C3 |
Löslichkeit |
40.7 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


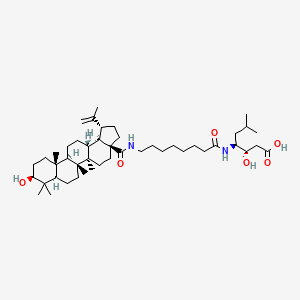
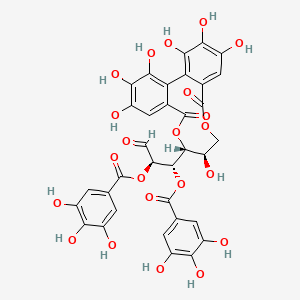
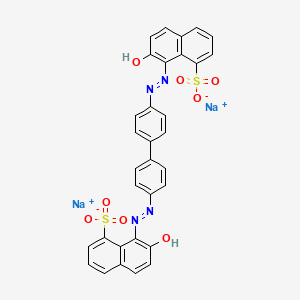
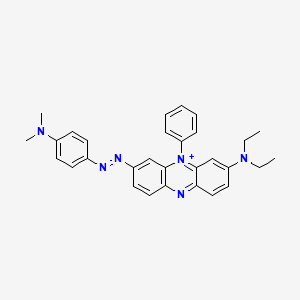
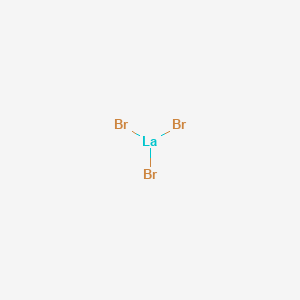
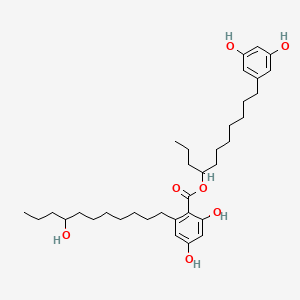
![Methyl 13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1212532.png)
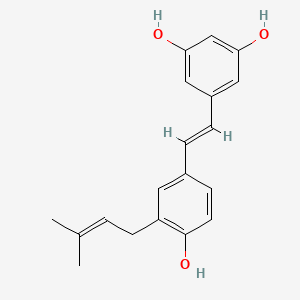
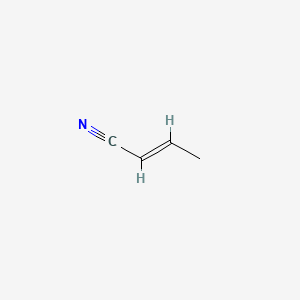

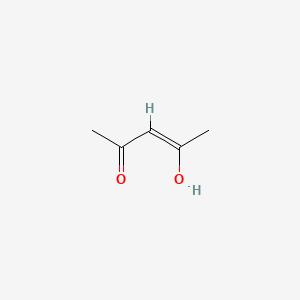
![[(3S,5R)-5-(6-methoxypyridin-2-yl)-1-methylpiperidin-3-yl]methanol](/img/structure/B1212540.png)
![2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1212541.png)
